Ginsenol
Overview
Description
Ginsenol is a sesquiterpene alcohol with the molecular formula C15H26O. It is one of the bioactive compounds found in ginseng, a medicinal plant belonging to the genus Panax. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and antiviral activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ginsenol can be synthesized through the transformation of isocaryophyllene in acetonitrile with the addition of 5% sulfuric acid, followed by neutralization. This process leads to the formation of tricyclic amide, which shares the backbone of this compound .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of ginseng roots, followed by purification processes to isolate the compound. The quality and yield of this compound can be influenced by factors such as the species of ginseng, cultivation methods, and extraction techniques .
Chemical Reactions Analysis
Types of Reactions
Ginsenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and acids are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted alcohols .
Scientific Research Applications
Ginsenol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a precursor in the synthesis of other bioactive compounds.
Biology: It is studied for its role in modulating biological pathways and its potential therapeutic effects.
Medicine: this compound exhibits anti-inflammatory, antioxidant, and antiviral properties, making it a candidate for drug development.
Industry: This compound is used in the formulation of health supplements and cosmetic products due to its beneficial properties
Mechanism of Action
Ginsenol exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ginsenosides: These are triterpene saponins found in ginseng with similar pharmacological activities.
Panasinsene: A sesquiterpene hydrocarbon found in ginseng with comparable bioactive properties.
Spathulenol: Another sesquiterpene alcohol with similar anti-inflammatory and antioxidant activities.
Uniqueness of Ginsenol
This compound is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets.
Properties
IUPAC Name |
(1R,4S,7R,8S)-1,5,5,8-tetramethyltricyclo[5.4.0.04,8]undecan-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-12(2)10-15(16)13(3)7-5-8-14(15,4)11(12)6-9-13/h11,16H,5-10H2,1-4H3/t11-,13+,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXUIQMPPDIDGM-PMOUVXMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(C3(CCCC2(C1CC3)C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC[C@@]3([C@]1(CC([C@@H]3CC2)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10922466 | |
Record name | 2,2,4,7a-Tetramethyloctahydro-3aH-1,4-ethanoinden-3a-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117591-80-7 | |
Record name | Ginsenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117591-80-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117591807 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,4,7a-Tetramethyloctahydro-3aH-1,4-ethanoinden-3a-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10922466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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